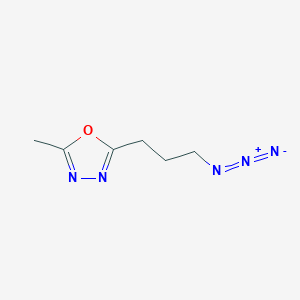

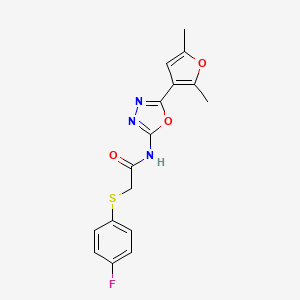

2-(3-Azidopropyl)-5-methyl-1,3,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-Azidopropyl)-5-methyl-1,3,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic compound that contains nitrogen and oxygen atoms in its ring structure. This compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry.

科学的研究の応用

Therapeutic Potential

- Oxadiazoles, including 1,3,4-oxadiazoles, exhibit a wide range of biological activities such as antibacterial, antitumor, antiviral, and antioxidant properties (Siwach & Verma, 2020).

- 1,3,4-Oxadiazoles are crucial in drug development, with derivatives showing various pharmacological activities and serving as important synthons in new drug development (Virk et al., 2023).

Material Science and Corrosion Inhibition

- Oxadiazole derivatives like 1,3,4-oxadiazoles can effectively inhibit corrosion in materials such as mild steel, demonstrating high efficiency in certain environments (Kalia et al., 2020).

Chemical Synthesis and Green Chemistry

- Green synthetic methods have been developed for 1,3,4-oxadiazoles, featuring high yields, energy efficiency, and environmentally friendly protocols (Zhu et al., 2015).

Electronic and Optical Applications

- Certain 1,3,4-oxadiazole derivatives demonstrate properties like delayed luminescence, making them potential candidates for use in organic light-emitting diodes (OLEDs) and other electronic applications (Cooper et al., 2022).

Multifunctional Applications in Medicinal Chemistry

- 1,3,4-Oxadiazoles are frequently employed in medicinal chemistry due to their bioisosteric properties and versatile bioactivities, offering potential therapeutic benefits (Boström et al., 2012).

Corrosion Inhibition in Diverse Environments

- Benzimidazole bearing 1,3,4-oxadiazoles are effective as corrosion inhibitors in acidic environments, demonstrating their versatility in material protection (Ammal et al., 2018).

Antioxidant Properties

- Some 1,3,4-oxadiazole derivatives exhibit significant in-vitro antioxidant activities, highlighting their potential in pharmaceutical applications (Kumar K. et al., 2018).

Pharmacological Evaluation

- 1,3,4-Oxadiazole and pyrazole derivatives have been evaluated for their potential in toxicity assessment, tumor inhibition, and anti-inflammatory actions, demonstrating their broad pharmacological applications (Faheem, 2018).

Applications in Cooling Water Systems

- 1,3,4-oxadiazole derivatives have been studied for their effectiveness in controlling corrosion, biocorrosion, and scaling in cooling water systems, indicating their industrial applications (Rochdi et al., 2014).

Antimicrobial and Antifungal Activities

- Various 1,3,4-oxadiazole derivatives demonstrate significant antimicrobial and antifungal activities, highlighting their potential in addressing microbial infections (Sindhu et al., 2013).

Safety and Hazards

特性

IUPAC Name |

2-(3-azidopropyl)-5-methyl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N5O/c1-5-9-10-6(12-5)3-2-4-8-11-7/h2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDYVCPKBPSQVAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one](/img/structure/B3009183.png)

![N-{2-[(propan-2-yl)amino]ethyl}acetamide](/img/structure/B3009184.png)

![5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-2-carboxamide](/img/structure/B3009188.png)

![Methyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate](/img/structure/B3009190.png)

![4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3009191.png)

![2-[6-(2-Ethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B3009194.png)

![Tert-butyl 7-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-2,3-dihydroindole-1-carboxylate](/img/structure/B3009199.png)

![9-(3-chloro-4-methylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3009202.png)